Resminostat

Descripción general

Descripción

Resminostat is an orally bioavailable inhibitor of histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on proteins, including histones. This compound has shown potential as an antineoplastic agent, meaning it can inhibit the growth of tumors. This compound has been investigated for its therapeutic properties in various types of cancer, including hepatocellular carcinoma, cutaneous T-cell lymphoma, and Hodgkin’s lymphoma .

Métodos De Preparación

The synthesis of resminostat involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Sulfonylation: The pyrrole ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Introduction of the Hydroxamic Acid Moiety:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Resminostat undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the sulfonyl group.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Resminostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in various biochemical processes.

Biology: The compound is used to investigate the epigenetic regulation of gene expression and its impact on cellular differentiation and proliferation.

Medicine: this compound has shown promise as a therapeutic agent for various types of cancer, including hepatocellular carcinoma, cutaneous T-cell lymphoma, and Hodgkin’s lymphoma. .

Mecanismo De Acción

Resminostat exerts its effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in changes in gene expression levels in tumor cells, disrupting pathways involved in cell differentiation, proliferation, and survival. Specifically, this compound inhibits the phosphorylation of proteins involved in the Akt signaling pathway, leading to a decrease in the levels of pro-survival proteins like Bcl-xL and an increase in pro-apoptotic proteins like Bim and Bax .

Comparación Con Compuestos Similares

Resminostat is part of a class of compounds known as histone deacetylase inhibitors. Similar compounds include:

Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.

Belinostat: Used for the treatment of peripheral T-cell lymphoma.

Compared to these compounds, this compound has shown a unique profile in terms of its selectivity for specific histone deacetylase isoforms and its ability to modulate the immune response to tumors. This makes it a promising candidate for combination therapies and for use in cancers that are resistant to other treatments .

Actividad Biológica

Resminostat is a potent oral histone deacetylase (HDAC) inhibitor that has gained attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily functions by inhibiting HDAC enzymes, which play crucial roles in regulating gene expression through chromatin remodeling. The compound exhibits selectivity for class I, IIb, and IV HDACs, particularly targeting HDAC6, which is implicated in tumor progression and metastasis. By inhibiting these enzymes, this compound promotes the acetylation of histones and non-histone proteins, leading to altered gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells .

In Vitro Activity

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. A study assessing its impact on 74 different cancer cell lines revealed that this compound effectively inhibited cell growth in most cases, with notable activity against hepatocellular carcinoma (HCC), multiple myeloma, and head and neck squamous cell carcinoma. The half-maximal inhibitory concentration (IC50) values were determined for several HDACs, indicating a broad spectrum of activity against class I (HDAC1, 2, 3, 8), class IIb (HDAC6, 10), and class IV (HDAC11) enzymes .

Table 1: Inhibitory Profiles of this compound on HDACs

| HDAC Class | Enzymes Targeted | IC50 Range (µM) |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | <20 |

| Class IIb | HDAC6, HDAC10 | <20 |

| Class IV | HDAC11 | <20 |

| Class IIa | HDAC4, HDAC5, HDAC7 | >70 |

In Vivo Efficacy

In preclinical models, this compound has shown substantial anti-tumor activity. For instance, in xenograft models such as A549 lung cancer cells, this compound exhibited dose-dependent efficacy that was comparable to or exceeded that of existing approved HDAC inhibitors. Furthermore, studies indicated that this compound could enhance the effectiveness of conventional chemotherapeutics like irinotecan and sorafenib .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials across different cancer types. Notably:

- Hodgkin's Lymphoma : In a Phase II trial involving heavily pretreated patients, this compound monotherapy achieved an overall response rate (ORR) of 33.3%, with a disease control rate of 54.5%. The treatment was generally well tolerated with manageable adverse events such as nausea and thrombocytopenia .

- Cutaneous T-Cell Lymphoma (CTCL) : this compound was assessed for its efficacy in CTCL maintenance therapy. Results indicated that it could prolong progression-free survival by modulating immune responses and downregulating genes associated with disease progression .

- Biliary Tract and Pancreatic Cancer : A Phase I study combining this compound with S-1 demonstrated a disease control rate of 81.3% among patients treated for biliary tract cancer. The regimen was well tolerated with common adverse events being thrombocytopenia and anorexia .

Table 2: Summary of Clinical Trial Outcomes

| Cancer Type | Trial Phase | ORR (%) | DCR (%) | Common Adverse Events |

|---|---|---|---|---|

| Hodgkin's Lymphoma | Phase II | 33.3 | 54.5 | Nausea, Thrombocytopenia |

| Cutaneous T-Cell Lymphoma | Phase II | N/A | N/A | Fatigue |

| Biliary Tract/Pancreatic Cancer | Phase I | N/A | 81.3 | Thrombocytopenia, Anorexia |

Safety Profile

The safety profile of this compound has been evaluated in over 300 patients across various studies. Most adverse events were mild to moderate and manageable through dose modifications or symptomatic treatments. Common side effects included gastrointestinal disorders (nausea), fatigue, and hematological issues (anemia) .

Propiedades

IUPAC Name |

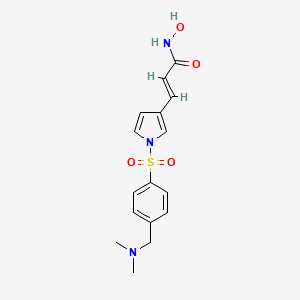

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECGNJPYVFEKOD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235587 | |

| Record name | Resminostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864814-88-0 | |

| Record name | Resminostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864814-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resminostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resminostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resminostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESMINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.